1-[(2-fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
1-[(2-fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H15F4N3O2 and its molecular weight is 441.386. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Fluoronaphthoic Acids
Fluoronaphthoic acids, sharing structural motifs with the compound , are explored for their synthesis due to their presence in several biologically active compounds. The study by Tagat et al. (2002) describes the synthesis of mono- and difluoronaphthoic acids, which are relatively unknown compared to their benzoic acid counterparts. This research highlights the potential applications of these compounds in medicinal chemistry and drug development Tagat et al., 2002.
Antibacterial Agents
Pyridonecarboxylic acids, like the compound , have been studied for their antibacterial activity. Egawa et al. (1984) synthesized derivatives with amino- and hydroxy-substituted cyclic amino groups, demonstrating significant antibacterial efficacy. This suggests the potential for the compound to be explored as an antibacterial agent Egawa et al., 1984.
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, similar in structure to the compound of interest, have been investigated for their cytotoxic activity. Deady et al. (2005) extended their synthesis to include a broad range of 2-substituents, finding potent cytotoxicity against cancer cell lines. This suggests potential applications in cancer therapy Deady et al., 2005.
Arylfluoronaphthyridine Antibacterial Agents
Chu et al. (1986) prepared novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, characterized by having a fluorine atom and substituted amino groups, which showed excellent in vitro potency and in vivo efficacy as antibacterial agents. This underlines the relevance of such compounds in developing new antibacterial therapies Chu et al., 1986.
Amino Acid Derivatives for Tetrahydropyrimidinones
The stereoselective preparation of fluoro carboxylic acid derivatives and their incorporation into tetrahydropyrimidinones by Yoshinari et al. (2011) highlights the chemical versatility and potential pharmaceutical applications of compounds with fluoro and amino acid moieties Yoshinari et al., 2011.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that compounds with similar structures interact with their targets, leading to changes in the biological activities of the targets . The strength of the carbon-fluorine bond in these compounds conveys stability, making them likely to be recalcitrant in the environment or partially metabolized to a more toxic metabolite .
Biochemical Pathways
It is known that compounds with similar structures can affect a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
It is known that the strength of the carbon-fluorine bond in these compounds can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Result of Action
It is known that compounds with similar structures have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the strength of the carbon-fluorine bond in these compounds conveys stability, making them likely to be recalcitrant in the environment .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F4N3O2/c24-19-9-2-1-5-15(19)13-30-20-14(6-4-10-28-20)11-18(22(30)32)21(31)29-17-8-3-7-16(12-17)23(25,26)27/h1-12H,13H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQRKALYAGMBAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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